Cas no 3437-95-4 (2-Iodothiophene)

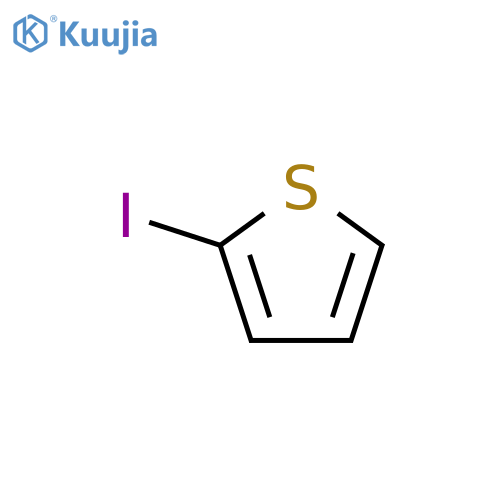

2-Iodothiophene structure

商品名:2-Iodothiophene

2-Iodothiophene 化学的及び物理的性質

名前と識別子

-

- 2-Iodothiophene

- 2-THIENYL IODIDE

- 2-iodo-thiophen

- 2-Iodothyophene

- alpha-Iodothiophene

- thiophene,2-iodo-

- 2-IODOTHIOPHENE , STABILIZED WITH COPPER

- 2-thienyl-I

- 2-thiophenyl-I

- 2-thiophenyliodide

- Thiophene,2-iodo

- 2-iodo-thiophene

- FT-0612690

- .alpha.-Iodothiophene

- 2-iodo thiophene

- EN300-87368

- NSC 1082

- SCHEMBL155532

- 3437-95-4

- 2-Iodothiophene over Cu

- Thiophene, 2-iodo-

- MFCD00005424

- 2-Iodothiophene, 98%

- InChI=1/C4H3IS/c5-4-2-1-3-6-4/h1-3

- A15989

- STR02125

- CS-W007589

- UNII-Z4KJ38KVA6

- NS00029649

- AKOS015853948

- AM86883

- AC-4904

- BIDD:GT0507

- NSC-1082

- I0374

- 2,2,6,6-Tetramethyl-4-piperidinylstearate

- NSC1082

- F0001-1002

- Thiophene, iodo-

- EINECS 222-342-1

- 149762-92-5

- DTXSID0063026

- Z4KJ38KVA6

- SY001504

- Q-101196

- DB-021243

- Iodothiophene

- DB-001036

- DTXCID0038835

-

- MDL: MFCD00005424

- インチ: 1S/C4H3IS/c5-4-2-1-3-6-4/h1-3H

- InChIKey: ROIMNSWDOJCBFR-UHFFFAOYSA-N

- ほほえんだ: IC1=CC=CS1

- BRN: 104666

計算された属性

- せいみつぶんしりょう: 209.90000

- どういたいしつりょう: 209.900014

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 1

- 重原子数: 6

- 回転可能化学結合数: 0

- 複雑さ: 46.8

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- ひょうめんでんか: 0

- 疎水性パラメータ計算基準値(XlogP): 何もない

- トポロジー分子極性表面積: 28.2

- 互変異性体の数: 何もない

じっけんとくせい

- 色と性状: 黄色の液体

- 密度みつど: 1.902 g/mL at 25 °C(lit.)

- ゆうかいてん: −40 °C (lit.)

- ふってん: 182°C(lit.)

- フラッシュポイント: 華氏温度:170.6°f

摂氏度:77°c - 屈折率: n20/D 1.651(lit.)

- PSA: 28.24000

- LogP: 2.35270

- ようかいせい: 混合できない、または混合しにくい

- かんど: Light Sensitive

2-Iodothiophene セキュリティ情報

-

記号:

- ヒント:に警告

- シグナルワード:Danger

- 危害声明: H302,H315,H317,H318,H335

- 警告文: P261,P280,P305+P351+P338

- WGKドイツ:3

- 危険カテゴリコード: 22-37/38-41-43

- セキュリティの説明: S26-S36/37/39-S36/37

- 福カードFコード:3

-

危険物標識:

- 危険レベル:IRRITANT

- TSCA:T

- ちょぞうじょうけん:2-8°C

- リスク用語:R20/21/22

- セキュリティ用語:S36/37

2-Iodothiophene 税関データ

- 税関コード:29349990

- 税関データ:

中国税関番号:

2934999090概要:

2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

申告要素:

製品名、コンポーネント内容、使用

要約:

2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

2-Iodothiophene 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| abcr | AB117408-10 g |

2-Iodothiophene, 98%, stabilized with copper; . |

3437-95-4 | 98% | 10g |

€69.10 | 2023-05-10 | |

| Chemenu | CM199619-500g |

2-Iodothiophene |

3437-95-4 | 98% | 500g |

$304 | 2023-01-19 | |

| Chemenu | CM199619-100g |

2-Iodothiophene |

3437-95-4 | 98% | 100g |

$77 | 2023-01-19 | |

| Enamine | EN300-87368-50.0g |

2-iodothiophene |

3437-95-4 | 95.0% | 50.0g |

$59.0 | 2025-03-21 | |

| Oakwood | 001058-1g |

2-Iodothiophene over Cu |

3437-95-4 | 98% | 1g |

$10.00 | 2024-07-19 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | I19390-100g |

2-Iodothiophene |

3437-95-4 | 95% | 100g |

¥274.0 | 2023-09-07 | |

| Enamine | EN300-87368-1.0g |

2-iodothiophene |

3437-95-4 | 95.0% | 1.0g |

$24.0 | 2025-03-21 | |

| Enamine | EN300-87368-25.0g |

2-iodothiophene |

3437-95-4 | 95.0% | 25.0g |

$35.0 | 2025-03-21 | |

| Enamine | EN300-87368-100.0g |

2-iodothiophene |

3437-95-4 | 95.0% | 100.0g |

$111.0 | 2025-03-21 | |

| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R018164-25g |

2-Iodothiophene |

3437-95-4 | 25g |

¥113 | 2024-05-24 |

2-Iodothiophene サプライヤー

Tiancheng Chemical (Jiangsu) Co., Ltd

ゴールドメンバー

(CAS:3437-95-4)2-Iodine Thiophene

注文番号:LE110

在庫ステータス:in Stock

はかる:25KG,200KG,1000KG

清らかである:99%

最終更新された価格情報:Friday, 20 June 2025 11:37

価格 ($):discuss personally

2-Iodothiophene 関連文献

-

1. Palladium-catalyzed intermolecular carboazidation of allenes with aryl iodides and trimethylsilyl azideHao-Ming Chang,Chien-Hong Cheng J. Chem. Soc. Perkin Trans. 1 2000 3799

-

Wei W. Chen,Nahiane Pipaon Fernández,Marta Díaz Baranda,Anton Cunillera,Laura G. Rodríguez,Alexandr Shafir,Ana B. Cuenca Chem. Sci. 2021 12 10514

-

Alexander Koch,Sven Krieck,Helmar G?rls,Matthias Westerhausen Dalton Trans. 2018 47 12534

-

Yi-An Chen,Ching-Yuan Liu RSC Adv. 2015 5 74180

-

Liang Zhao,Igor F. Perepichka,Figen Türksoy,Andrei S. Batsanov,Andrew Beeby,Karen S. Findlay,Martin R. Bryce New J. Chem. 2004 28 912

3437-95-4 (2-Iodothiophene) 関連製品

- 625-88-7(2,5-Diiodothiophene)

- 1175744-50-9(1H-Indol-6-amine, 2-(4-chlorophenyl)-4-(propylsulfonyl)-)

- 1048011-75-1(3-[(2,4-difluorophenyl)carbamoyl]-2-(hexylamino)propanoic acid)

- 2639411-78-0(6-(Propan-2-yloxy)-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride)

- 2680705-68-2(benzyl N-2-hydroxy-3-(2-methylmorpholin-4-yl)propylcarbamate)

- 26406-97-3(4-Amino-3-chloro-hydratropic Acid Ethyl Ester)

- 1354000-22-8(2-[Methyl-((S)-1-methyl-pyrrolidin-3-yl)-amino]-ethanol)

- 325694-70-0(N-(2H-1,3-benzodioxol-5-yl)methyl-4-methoxy-3-nitrobenzene-1-sulfonamide)

- 2877638-21-4(4-cyclobutyl-6-(3-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}azetidin-1-yl)pyrimidine)

- 1393590-47-0(2-{(benzyloxy)carbonylamino}-4-(1H-1,2,3,4-tetrazol-1-yl)butanoic acid)

推奨される供給者

Tiancheng Chemical (Jiangsu) Co., Ltd

(CAS:3437-95-4)2-碘噻吩

清らかである:99%

はかる:25KG,200KG,1000KG

価格 ($):問い合わせ

Amadis Chemical Company Limited

(CAS:3437-95-4)2-Iodothiophene

清らかである:99%/99%

はかる:500g/1kg

価格 ($):220.0/438.0